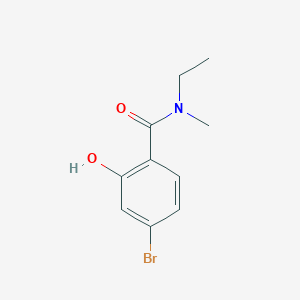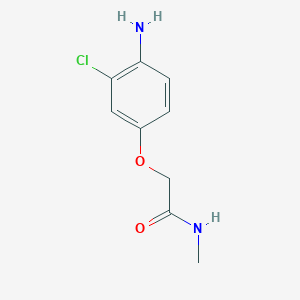
2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid
Overview
Description
2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C9H6N2O2S and a molecular weight of 206.22 . It is used for research purposes .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid, often involves heterocyclization of various substrates . One method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method involves the synthesis of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one, which is used as a starting compound to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives .Molecular Structure Analysis
The molecular structure of 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid can be analyzed using spectroscopic methods such as IR, NMR, and UV-Vis . The compound contains a pyrimidine ring, which is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions .Scientific Research Applications
Anticancer Research
2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid: has shown promise in anticancer research. Pyrimidine derivatives are being explored for their potential to target various cancers . The structure-activity relationship (SAR) studies indicate that the incorporation of pyrimidine rings can lead to the development of potent anticancer molecules, with some showing enhanced activities against targeted receptor proteins .
Anti-inflammatory Applications
The compound is also being studied for its anti-inflammatory properties. Pyrimidines, including thiophene derivatives, have been found to inhibit the expression and activities of key inflammatory mediators, which could lead to the development of new anti-inflammatory agents with minimal toxicity .
Pharmacological Effects
In pharmacology, thiophene and pyrimidine derivatives are known for a broad spectrum of effects, including antibacterial, antiviral, antifungal, and antituberculosis activities. The compound could be part of novel therapeutic strategies aimed at enhancing these pharmacological activities .
Drug Design and Discovery
2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid: is relevant in drug design due to its structural significance. The thiophene moiety is a key feature in many drugs, and its derivatives are used to synthesize compounds with various biological activities, which are crucial in the development of new medications .
Biochemical Research
In biochemistry, the compound’s derivatives are used to study cellular processes and disease mechanisms. They can serve as molecular probes or inhibitors in biochemical assays, helping to elucidate the biochemical pathways involved in diseases .
Industrial Chemistry
Thiophene derivatives have industrial applications, such as in the development of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs). The compound’s derivatives could play a role in advancing these technologies .
properties
IUPAC Name |
2-thiophen-3-ylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)7-1-3-10-8(11-7)6-2-4-14-5-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIGPXIQZKIXJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1445061.png)
amine](/img/structure/B1445062.png)




![Tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1445071.png)



![N-[(2,5-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1445075.png)